molecular formula C29H22N4O B5145089 1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)-1H-benzimidazole

1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)-1H-benzimidazole

Cat. No. B5145089
M. Wt: 442.5 g/mol
InChI Key: SPQBKLSFTDCVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including ring opening followed by ring closure reactions, as seen in the synthesis of novel pyrazole derivatives. For instance, Halim and Ibrahim (2022) detailed the synthesis process involving ring opening and closure reactions leading to complex pyrazole compounds, indicative of the intricate synthetic pathways that might be involved in producing compounds like 1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)-1H-benzimidazole (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Understanding the molecular structure is crucial for the compound's application in various fields. Studies such as those by Şahin et al. (2011), which focus on the molecular geometries and electrostatic potential maps, provide insights into the structural characteristics of similar pyrazole derivatives (Şahin et al., 2011).

Chemical Reactions and Properties

The compound's reactivity and interaction with other molecules are defined by its chemical structure. Kumarasinghe et al. (2009) explored the regiospecific synthesis and crystalline structure analysis of related pyrazole compounds, which shed light on the reactivity and potential chemical reactions the subject compound could undergo (Kumarasinghe, Hruby, & Nichol, 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are essential for practical applications. Research on similar compounds, like the study by Kumara et al. (2018), provides valuable data on the thermal stability and other physical characteristics of pyrazole derivatives, which can be analogous to the physical properties of 1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)-1H-benzimidazole (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for functionalization, are crucial for the compound's applications in material science, medicinal chemistry, and catalysis. Studies on similar pyrazole derivatives, like those by Rai et al. (2009), explore the synthesis and antibacterial activity, providing insights into the compound's chemical behavior and potential applications (Rai et al., 2009).

properties

IUPAC Name

1-(2,5-diphenylpyrazol-3-yl)-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N4O/c1-34-24-18-16-22(17-19-24)29-30-25-14-8-9-15-27(25)32(29)28-20-26(21-10-4-2-5-11-21)31-33(28)23-12-6-3-7-13-23/h2-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQBKLSFTDCVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC(=NN4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Diphenylpyrazol-3-yl)-2-(4-methoxyphenyl)benzimidazole

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